Ethyl2,2-difluoro-3-(piperazin-1-yl)propanoatedihydrochloride
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Overview
Description
Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C9H18Cl2F2N2O2 and a molecular weight of 295.2 g/mol. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride involves a multi-step process:
Starting Materials: Ethyl 2,2-difluoro-3-oxopropanoate and piperazine.
Reaction Conditions: The reaction of ethyl 2,2-difluoro-3-oxopropanoate with piperazine in the presence of a base such as sodium hydroxide.
Formation of Intermediate: This reaction forms ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate.
Final Step: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate.
Chemical Reactions Analysis
Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride undergoes various types of chemical reactions:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential for studying its biochemical and physiological effects.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride is used in various scientific research applications:
Chemistry: It is used as a reagent in mechanistic studies to investigate the mechanism of action of various enzymes and proteins.
Biology: The compound is used to study the biochemical and physiological effects of various compounds and drugs.
Industry: The compound is used in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to changes in biochemical and physiological processes, making it a valuable tool for studying various biological systems.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride can be compared with other similar compounds such as :
Piperidine Derivatives: These compounds also contain a nitrogen atom in a six-membered ring and have similar applications in drug development and pharmacological studies.
Indole Derivatives: These compounds have a different ring structure but share similar biological activities and applications in medicinal chemistry.
Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride stands out due to its unique combination of the piperazine ring and the difluoroethyl ester group, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18Cl2F2N2O2 |
---|---|
Molecular Weight |
295.15 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-piperazin-1-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C9H16F2N2O2.2ClH/c1-2-15-8(14)9(10,11)7-13-5-3-12-4-6-13;;/h12H,2-7H2,1H3;2*1H |
InChI Key |
MJQLYBJJXVBRKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1CCNCC1)(F)F.Cl.Cl |
Origin of Product |
United States |
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